N-[1-(3,5-Dimethylbenzoyl)cyclohexyl]-4-ethylbenzamide

lepidopteran ecdysone receptor agonist Spodoptera littoralis Sl2 reporter assay non-steroidal EcR ligand SAR

Researchers screening EcR agonists often face potency discrepancies from generic diacylhydrazines against lepidopteran subtypes, wasting synthesis cycles. This specific amidoketone (AMK) chemotype eliminates that uncertainty. - Directly activates BmEcR at 78 nM (Bm5), >128-fold selective over Drosophila S2 cells. - Reproducible SAR benchmark: 1.2-fold potency advantage over the 2-ethyl-3-methoxy congener in HEK293. - Orthogonal gene-switch compatibility: 19.4-fold lower potency in mammalian vs. insect cells reduces off-target noise.

Molecular Formula C24H29NO2
Molecular Weight 363.5 g/mol
CAS No. 594872-64-7
Cat. No. B12583064
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[1-(3,5-Dimethylbenzoyl)cyclohexyl]-4-ethylbenzamide
CAS594872-64-7
Molecular FormulaC24H29NO2
Molecular Weight363.5 g/mol
Structural Identifiers
SMILESCCC1=CC=C(C=C1)C(=O)NC2(CCCCC2)C(=O)C3=CC(=CC(=C3)C)C
InChIInChI=1S/C24H29NO2/c1-4-19-8-10-20(11-9-19)23(27)25-24(12-6-5-7-13-24)22(26)21-15-17(2)14-18(3)16-21/h8-11,14-16H,4-7,12-13H2,1-3H3,(H,25,27)
InChIKeyMPAAOUUFYCEANT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[1-(3,5-Dimethylbenzoyl)cyclohexyl]-4-ethylbenzamide: Selective EcR Agonist


N-[1-(3,5-Dimethylbenzoyl)cyclohexyl]-4-ethylbenzamide is a synthetic, non-steroidal benzamide belonging to the amidoketone (AMK) chemotype of ecdysone receptor (EcR) agonists [1]. It activates the heterodimeric EcR/USP complex, a nuclear receptor critical for insect molting and metamorphosis, and is utilized as a tool ligand for EcR-based inducible gene expression systems (IGES) [2]. The compound is characterized by a geminally 1-substituted cyclohexyl core bearing a 3,5-dimethylbenzoyl ketone and a 4-ethylbenzamide moiety, yielding a molecular weight of 363.5 g/mol, logP ~5.2–5.7, and 1 H-bond donor [3].

EcR Agonist Substitution Risks


Ecdysone receptor agonists span diverse chemotypes—diacylhydrazines (DAH), tetrahydroquinolines (THQ), amidoketones (AMK), and oxadiazolines—each exhibiting distinct species selectivity profiles and potency ranges [1]. Even closely related benzamide analogs with minor substituent modifications produce >10-fold differences in EC50 when measured in identical cell-based reporter assays [2][3]. The specific 1,1-geminal disubstitution pattern on the cyclohexyl ring and the 4-ethyl (vs. methoxy) substitution on the benzamide ring are not conservative changes; they materially shift ligand efficacy at lepidopteran EcR subtypes. Substituting a generic diacylhydrazine (e.g., RH-5849) for this amidoketone therefore risks an order-of-magnitude loss in potency in lepidopteran cells and a compressed selectivity window against dipteran receptors.

Quantitative Selectivity & Potency Evidence


Potency Superiority to RH-5849 in Lepidopteran Cells

In a luciferase reporter gene assay conducted in Spodoptera littoralis Sl2 cells after 24 h, the target compound achieved an EC50 of 120 nM [1]. Under the identical assay protocol, the classic diacylhydrazine (DAH) reference agonist RH-5849 yielded an EC50 of 1,290 nM [2], representing a 10.75-fold potency advantage for the amidoketone. This demonstrates that the benzamide scaffold can outperform the widely used DAH chemotype in lepidopteran cell-based activation of EcR.

lepidopteran ecdysone receptor agonist Spodoptera littoralis Sl2 reporter assay non-steroidal EcR ligand SAR

Benzamide Substituent Tunes Potency in Mammalian Cells

When the 4-ethylbenzamide group is replaced by a 2-ethyl-3-methoxybenzamide, the EC50 for transactivation of the Bombyx mori ecdysone receptor (BmEcR) expressed in HEK293 cells increases from 1,510 nM (target compound) [1] to 1,810 nM (methoxy analog) [2]. Although the difference is moderate (1.2-fold), it confirms that the 4-ethyl substituent is favorable for potency in this mammalian-cell background, providing a quantitative justification for selecting this specific substitution pattern in gene-switch vector design.

benzamide substituent effect HEK293 BmEcR transactivation amidoketone SAR

Lepidopteran vs. Dipteran EcR Selectivity Profile

The compound is highly selective for lepidopteran ecdysone receptors. In Bombyx mori Bm5 cells, it activates EcR with an EC50 of 78 nM [1]. In contrast, activity in Drosophila melanogaster S2 cells is exceedingly weak, with EC50 > 10,000 nM [2], yielding a selectivity ratio of >128-fold. By comparison, RH-5849 exhibits EC50 values of 1,290 nM (Sl2) and 37,200 nM (S2), a ratio of ~29-fold, indicating that the amidoketone scaffold sharpens the lepidopteran/dipteran selectivity window.

species-selective EcR agonist Drosophila melanogaster S2 cells Bombyx mori Bm5 cells

Mammalian Cell Attenuation for Gene-Switch Safety

The compound requires a 19.4-fold higher concentration to activate BmEcR in a mammalian background (HEK293 cells, EC50 = 1,510 nM) compared to an insect background (Bm5 cells, EC50 = 78 nM) [1]. This differential suggests that mammalian cellular context attenuates amidoketone-mediated EcR transactivation, providing a built-in safety margin when the ligand is used in mammalian gene-switch systems (e.g., RheoSwitch®) and minimizing background activation at pharmacologically relevant concentrations.

mammalian cell gene switch HEK293 BmEcR reporter orthogonal ligand potency

EcR Agonist Application Scenarios


Lepidopteran-Selective Insecticide Lead Optimization

With EC50 values of 78 nM (Bm5) and 120 nM (Sl2) versus >10,000 nM for Drosophila S2 cells, the compound is well suited as a starting scaffold for lepidopteran-specific pest control agents [1][2]. Its >128-fold selectivity ratio surpasses that of the reference DAH RH-5849 (~29-fold), making it a superior chemical probe for discriminating lepidopteran EcR pharmacology from dipteran receptor subtypes in hit-to-lead screening cascades.

Mammalian Gene-Switch Ligand

The compound activates the Bombyx mori EcR in a mammalian background with a 19.4-fold lower potency than in insect cells (HEK293 EC50 = 1,510 nM vs. Bm5 EC50 = 78 nM) [1]. This property is desirable for orthogonal gene-switch platforms (e.g., RheoSwitch® or RheoPlex®) where ligand concentrations must effectively induce transgene expression without saturating endogenous pathways, reducing off-target transcriptional noise.

SAR Reference Standard for Amidoketone Chemotype

As the 4-ethylbenzamide variant of the amidoketone series, this compound serves as a benchmark for quantifying the impact of substituent changes on EcR potency [3][4]. Its 1.2-fold potency advantage over the 2-ethyl-3-methoxy congener in HEK293 cells provides a reproducible SAR data point that can guide rational design of next-generation EcR ligands with improved ligand efficiency or altered species selectivity.

Environmental Ecotoxicology Testing

The compound's pronounced lepidopteran specificity (EC50 78 nM Bm5 vs. >10,000 nM Drosophila S2) can be exploited in tiered ecotoxicology assessments to distinguish hazard to target lepidopteran pests from risk to non-target dipteran and hymenopteran species [1][2]. This selectivity profile assists in building weight-of-evidence arguments for reduced-risk insecticide registration dossiers.

Quote Request

Request a Quote for N-[1-(3,5-Dimethylbenzoyl)cyclohexyl]-4-ethylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.